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Compound of Interest

Compound Name: 2-amino-N-benzylbenzamide

Cat. No.: B1267937 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 2-amino-N-benzylbenzamide (CAS No. 5471-20-5). Due to the limited availability

of a complete, experimentally verified dataset in published literature, this document presents a

consolidated profile based on data from closely related analogs, computational predictions, and

standard analytical methodologies. This guide is intended to serve as a reference for

researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

Compound Identification
2-amino-N-benzylbenzamide is a synthetic organic compound featuring a benzamide core

structure. The primary amine on the anthraniloyl moiety and the secondary amide linkage make

it an interesting scaffold for further chemical modification and a potential building block in the

synthesis of more complex molecules, including heterocyclic systems.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1267937?utm_src=pdf-interest
https://www.benchchem.com/product/b1267937?utm_src=pdf-body
https://www.benchchem.com/product/b1267937?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identifier Value Source

IUPAC Name 2-amino-N-benzylbenzamide [1]

CAS Number 5471-20-5 [2]

Molecular Formula C₁₄H₁₄N₂O [1][2]

Molecular Weight 226.28 g/mol [1]

InChIKey
ANVAEYULLAJMQX-

UHFFFAOYSA-N
[1]

Canonical SMILES
C1=CC=C(C=C1)CNC(=O)C2

=CC=CC=C2N
[1]

Spectroscopic Data
The following sections summarize the expected spectroscopic data for 2-amino-N-
benzylbenzamide. The NMR and IR data are extrapolated from experimentally obtained data

for close structural isomers and analogs, while the mass spectrometry data is based on

computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The following tables outline the predicted chemical shifts for ¹H and ¹³C NMR spectra. These

predictions are based on data reported for isomeric and substituted 2-aminobenzamides,

recorded in deuterated solvents such as DMSO-d₆ or CDCl₃.[3]

Table 1: Predicted ¹H NMR Spectroscopic Data
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Assignment
Predicted Chemical

Shift (δ, ppm)
Multiplicity Notes

Aromatic Protons

(C₆H₅-CH₂)
7.20 - 7.40 Multiplet

5 Protons on the

benzyl ring.

Aromatic Protons (-

CO-C₆H₄-NH₂)
6.60 - 7.70 Multiplet

4 Protons on the

aminobenzoyl ring.

Amide Proton (-NH-) ~8.5 - 9.5 Broad Singlet / Triplet
Chemical shift is

solvent-dependent.

Amine Protons (-NH₂) ~5.0 - 6.0 Broad Singlet
Chemical shift is

solvent-dependent.

Methylene Protons (-

CH₂-)
~4.60 Doublet

Coupled to the amide

proton.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Assignment
Predicted Chemical Shift (δ,

ppm)
Notes

Carbonyl Carbon (C=O) ~168.0

Aromatic Carbon (C-NH₂) ~150.0

Aromatic Carbons 115.0 - 140.0
Includes all other aromatic

carbons.

Methylene Carbon (-CH₂-) ~44.0

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the

primary amine, secondary amide, and aromatic functionalities. The data below is compiled from

related benzamide structures.[3][4]

Table 3: Predicted IR Absorption Bands
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Wave Number (cm⁻¹) Functional Group Vibration Mode

3470 - 3360 Primary Amine (N-H)
Asymmetric & Symmetric

Stretching

3300 - 3270 Secondary Amide (N-H) Stretching

3100 - 3000 Aromatic C-H Stretching

1640 - 1630 Amide I (C=O) Stretching

1560 - 1550 Amide II (N-H) Bending

1620 - 1580 Aromatic C=C Stretching

Mass Spectrometry (MS)
The following data represents computationally predicted mass-to-charge ratios (m/z) for 2-
amino-N-benzylbenzamide and its common adducts under ESI-MS conditions.[5] The base

peak in an EI-MS spectrum would likely result from alpha-cleavage, leading to fragments such

as the benzoyl cation or tropylium cation.

Table 4: Predicted Mass Spectrometry Data (ESI)

Adduct Predicted m/z

[M+H]⁺ 227.11789

[M+Na]⁺ 249.09983

[M+K]⁺ 265.07377

[M-H]⁻ 225.10333

Experimental Protocols
The following are detailed, generalized methodologies for the acquisition of the spectroscopic

data presented above. These protocols are based on standard practices for the

characterization of synthetic organic compounds.[6][7][8]
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NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of purified 2-amino-N-
benzylbenzamide in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a

standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal

standard (0 ppm).

Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer (e.g., Bruker AVANCE

series).

¹H NMR Acquisition:

Acquire the spectrum at 25 °C.

Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2

seconds.

Collect 16-32 scans for a high signal-to-noise ratio.

Process the resulting Free Induction Decay (FID) with an exponential multiplication (line

broadening of 0.3 Hz) and Fourier transformation.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Collect a larger number of scans (e.g., 1024 or more) to achieve an adequate signal-to-

noise ratio.

Process the FID with an exponential multiplication (line broadening of 1.0 Hz) and Fourier

transformation.

IR Spectroscopy
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the solid

sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture to a fine powder

and press it into a transparent disc using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer (e.g., Shimadzu

8400s or Bruker Alpha).

Acquisition:

Record a background spectrum of the empty sample chamber.

Place the KBr pellet in the sample holder and record the sample spectrum.

Scan the sample in the range of 4000 to 400 cm⁻¹.

Average 16-32 scans to improve the signal-to-noise ratio.

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable

solvent such as methanol or acetonitrile.

Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI)

source, such as a Q-TOF LC/MS instrument.

Acquisition:

Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

Acquire spectra in both positive and negative ion modes.

Set the capillary voltage to approximately 3-4 kV.

Use nitrogen as the nebulizing and drying gas.

Scan a mass range from m/z 50 to 500.

For high-resolution mass spectrometry (HRMS), calibrate the instrument using a known

standard to ensure accurate mass measurement.
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Synthesis and Analytical Workflow
The synthesis of 2-amino-N-benzylbenzamide can be achieved through several routes. A

common laboratory-scale synthesis involves the reaction of isatoic anhydride with benzylamine.

The subsequent analytical workflow ensures the purity and structural confirmation of the final

product.
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General Synthesis and Analysis Workflow

Synthesis Stage
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Caption: Synthesis and analytical workflow for 2-amino-N-benzylbenzamide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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